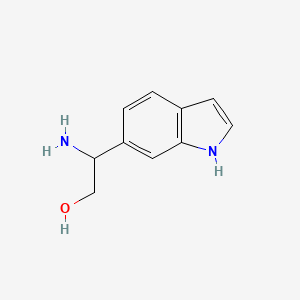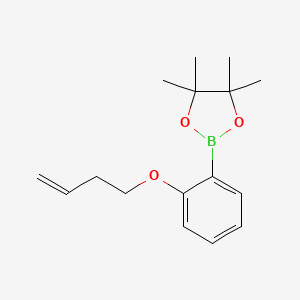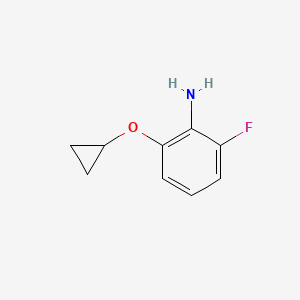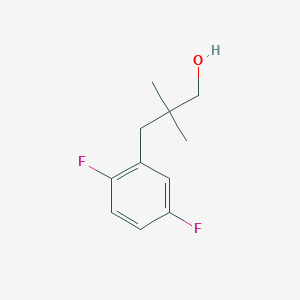
9H-Xanthene-9-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-9-thiol is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The thiol group (-SH) attached to the xanthene core imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-thiol typically involves the introduction of a thiol group to the xanthene core. One common method is the reaction of xanthene with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of xanthone as a starting material, which undergoes reduction and subsequent thiolation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form xanthene derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Alkylated or acylated xanthene compounds.
Applications De Recherche Scientifique
9H-Xanthene-9-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. It may also serve as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the thiol group.
Mécanisme D'action
The mechanism of action of 9H-Xanthene-9-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Xanthone: Lacks the thiol group but shares the xanthene core structure. Known for its diverse biological activities.
Thioxanthone: Contains a sulfur atom in the xanthene core, similar to 9H-Xanthene-9-thiol, but with different chemical properties.
Fluorene: A structurally similar compound with a different heterocyclic system, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other xanthene derivatives.
Propriétés
Numéro CAS |
89562-30-1 |
|---|---|
Formule moléculaire |
C13H10OS |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
9H-xanthene-9-thiol |
InChI |
InChI=1S/C13H10OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13,15H |
Clé InChI |
BCZADNSFSRFPNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)


![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)









